N-1,3-benzothiazol-2-yl-5-oxo-5-(3-oxo-1-piperazinyl)pentanamide
Overview
Description
N-1,3-benzothiazol-2-yl-5-oxo-5-(3-oxo-1-piperazinyl)pentanamide, also known as BZP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BZP is a member of the benzothiazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Antitubercular Activity
This compound has been identified as a promising scaffold with potent activity against M. tuberculosis . It works by inhibiting decaprenylphosphoryl-beta-D-ribose 2′-oxidase (DprE1) , an enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential candidate for the treatment of tuberculosis .
Improved Pharmacokinetic Profiles
The compound has been found to have excellent antitubercular activity and low cytotoxicity . Several of the compounds showed improved microsomal stability and lower plasma protein-binding, opening a new direction for further lead optimization .
Antibacterial Activity
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, including this compound, have been synthesized and evaluated for their antibacterial activity . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .
Drug Design and Synthesis
The compound is part of a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives that have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .
Drugability Evaluation
The synthesized compounds, including this one, were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This rule is a set of five criteria used to evaluate the drug-likeness or potential of a chemical compound as a drug in humans .
Antipsychotic Drug Substances
3-(Piperazin-1-yl)-1,2-benzothiazole, a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives, including this compound, act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole scaffold have been reported to targetSignal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that it may act as an inhibitor of stat3 . This inhibition could occur through direct binding to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation .
Biochemical Pathways
The compound may affect the JAK/STAT signaling pathway . This pathway is involved in many cellular processes, including cell growth, differentiation, and immune response. Inhibition of STAT3 can disrupt this pathway, potentially leading to the suppression of tumor growth .
Pharmacokinetics
Similar benzothiazinone derivatives have shown improved microsomal stability and lower plasma protein-binding, which are favorable for drug development .
Result of Action
The inhibition of STAT3 can lead to the suppression of tumor growth . This is because STAT3 plays a crucial role in the proliferation and survival of cancer cells .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-13(19-16-18-11-4-1-2-5-12(11)24-16)6-3-7-15(23)20-9-8-17-14(22)10-20/h1-2,4-5H,3,6-10H2,(H,17,22)(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUUJGBRCGWXPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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